Cas no 2171702-97-7 (1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol)
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol
- EN300-1643619
- 2171702-97-7
-
- Inchi: 1S/C13H27NO2/c1-10-6-11(2,3)8-13(15,7-10)12(4,14)9-16-5/h10,15H,6-9,14H2,1-5H3
- InChI Key: QYZLIALQBHUUPK-UHFFFAOYSA-N
- SMILES: OC1(C(C)(COC)N)CC(C)CC(C)(C)C1
Computed Properties
- Exact Mass: 229.204179104g/mol
- Monoisotopic Mass: 229.204179104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.5Ų
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1643619-0.05g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 0.05g |
$1261.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-0.1g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 0.1g |
$1320.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-0.25g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 0.25g |
$1381.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-0.5g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 0.5g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-1.0g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-2.5g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 2.5g |
$2940.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-5.0g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-10.0g |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1643619-50mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 50mg |
$1261.0 | 2023-09-22 | ||
| Enamine | EN300-1643619-100mg |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol |
2171702-97-7 | 100mg |
$1320.0 | 2023-09-22 |
1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol
Research Brief on 1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol (CAS: 2171702-97-7)
The compound 1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol (CAS: 2171702-97-7) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This structurally complex cyclohexanol derivative combines multiple functional groups that make it a promising candidate for pharmaceutical development. Recent studies have focused on its potential as a modulator of biological pathways, particularly in the context of neurological disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to G protein-coupled receptors (GPCRs) in the central nervous system. The research team synthesized several analogs of 2171702-97-7 and demonstrated that the specific stereochemistry of the molecule plays a crucial role in its receptor interaction. Molecular docking simulations revealed that the 3,3,5-trimethylcyclohexanol moiety contributes significantly to the compound's binding stability, while the amino-methoxypropyl side chain appears responsible for receptor specificity.
In the field of metabolic disease research, a recent patent application (WO2023056421) describes the use of 2171702-97-7 derivatives as potential modulators of glucose metabolism. The inventors report that structural modifications to the amino group can enhance the compound's ability to activate AMP-activated protein kinase (AMPK), suggesting potential applications in diabetes treatment. Preliminary in vivo studies showed promising results in improving insulin sensitivity without significant adverse effects.
The synthetic accessibility of 2171702-97-7 has also been a focus of recent research. A 2024 paper in Organic Process Research & Development presented an optimized synthetic route that improves the overall yield from 32% to 58% while reducing the number of purification steps. The new protocol emphasizes green chemistry principles, using water as the primary solvent in three of the five synthetic steps, which could have important implications for large-scale production.
From a safety perspective, recent toxicological studies indicate that 2171702-97-7 shows favorable pharmacokinetic properties in animal models, with good oral bioavailability (78-82%) and a half-life of approximately 6 hours in rodents. The compound demonstrates minimal inhibition of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. However, researchers caution that further studies are needed to fully evaluate its safety profile in humans.
Looking forward, the unique structural features of 1-(2-amino-1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-ol continue to inspire novel research directions. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for neurodegenerative diseases and metabolic disorders. The coming years will likely see more detailed structure-activity relationship studies and clinical translation efforts for this promising molecular scaffold.
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